5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide
Overview
Description
The compound "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" is a complex organic molecule belonging to the class of thieno[3,2-d]pyrimidines. These structures are known for their bioactive properties and potential therapeutic applications in the field of medicinal chemistry. The compound features a unique fusion of thienopyrimidine and pentanamide structures, which contribute to its diverse chemical and biological properties.
Mechanism of Action
Target of Action
The primary target of this compound is the EZH2 enzyme . EZH2 is a histone-lysine N-methyltransferase enzyme, which plays a crucial role in gene expression and cell proliferation. It has been associated with various types of cancers, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an inhibitor of the EZH2 enzyme . By binding to the enzyme, it prevents EZH2 from performing its function, thereby affecting the proliferation of cancer cells . The exact interaction between the compound and its target, however, requires further investigation.
Biochemical Pathways
The inhibition of EZH2 affects the histone methylation pathways . This can lead to changes in gene expression, particularly genes involved in cell proliferation and survival. The downstream effects of this disruption can include reduced proliferation of cancer cells and induction of apoptosis .
Result of Action
The compound has shown promising antitumor activity against various cancer cell lines . It can significantly affect cell morphology, induce apoptosis in a concentration-dependent manner, and inhibit cell migration . These effects are likely a result of the compound’s inhibition of the EZH2 enzyme and the subsequent disruption of histone methylation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" typically involves the following key steps:
Formation of the Thieno[3,2-d]pyrimidine Core:
The thieno[3,2-d]pyrimidine nucleus is often synthesized via a cyclization reaction involving a thiophene derivative and a pyrimidine precursor.
Common reagents include thiophene-2-carboxaldehyde and guanidine derivatives.
Reaction conditions often involve strong acids or bases and elevated temperatures to facilitate cyclization.
Functional Group Modification:
Post-cyclization, the functionalization of the thieno[3,2-d]pyrimidine core involves introducing the keto groups at specific positions.
Standard reagents include acylating agents and appropriate protecting groups to ensure selective modification.
Amidation Reaction:
This step is typically accomplished using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the desired amide bond.
Industrial Production Methods
In an industrial setting, the production of "this compound" involves large-scale batch or continuous processes. Key considerations include:
Reaction Optimization: Fine-tuning reaction conditions to maximize yield and purity.
Cost-Efficient Reagents: Utilizing readily available and cost-effective reagents.
Scale-Up Strategies: Implementing strategies for efficient heat and mass transfer to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
"5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, with common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can yield corresponding amines or alcohols, often using reagents like lithium aluminium hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or halogenated positions, with reagents such as alkyl halides or nucleophiles like amines and thiols.
Common Reagents and Conditions
Reactions involving "this compound" often employ:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Nucleophiles: Amines, thiols, alkyl halides.
Catalysts: Acidic or basic catalysts depending on the reaction requirements.
Major Products Formed
The primary products formed from these reactions include:
Oxidized Derivatives: Sulfoxides, sulfones.
Reduced Products: Amines, alcohols.
Substituted Compounds: Various thieno[3,2-d]pyrimidine derivatives with different substituents.
Scientific Research Applications
"5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" has several research applications across various fields:
Chemistry
Medicinal Chemistry: The compound's unique structure makes it a potential candidate for the development of new therapeutic agents targeting specific diseases.
Biology
Enzyme Inhibition: It is used as a probe to study enzyme inhibition mechanisms, particularly those involved in metabolic pathways.
Medicine
Drug Development: The compound is investigated for its potential as a lead compound in drug development, particularly for targeting cancer and infectious diseases.
Industry
Materials Science: It is explored for its properties in the synthesis of novel materials, including polymers and advanced functional materials.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)pentanamide
5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)hexanamide
Highlighting Uniqueness
Compared to similar compounds, "5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide" exhibits distinct properties such as:
Higher Binding Affinity: Enhanced binding to its molecular targets.
Broader Applications: Wider range of scientific research applications.
Distinct Functional Groups: Unique functional groups contribute to its specific chemical reactivity.
Properties
IUPAC Name |
5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3S/c1-11(2)6-8-17-13(20)5-3-4-9-19-15(21)14-12(7-10-23-14)18-16(19)22/h7,10-11H,3-6,8-9H2,1-2H3,(H,17,20)(H,18,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWKJYJKOUPECR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCCCN1C(=O)C2=C(C=CS2)NC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201321100 | |
Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
47.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24823188 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
892267-04-8 | |
Record name | 5-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-methylbutyl)pentanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201321100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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